molecular formula C21H19ClN6O2 B12206044 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine

1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine

Cat. No.: B12206044
M. Wt: 422.9 g/mol
InChI Key: UEROSJXAMUDYEA-UHFFFAOYSA-N
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Description

1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a piperazine ring and a furan-3-carbonyl group

Preparation Methods

The synthesis of 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 5-chloro-2-methylphenyl group. The final steps involve the coupling of the furan-3-carbonyl group with the piperazine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pressures to optimize yield and purity.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine can be compared with similar compounds such as:

Properties

Molecular Formula

C21H19ClN6O2

Molecular Weight

422.9 g/mol

IUPAC Name

[4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-3-yl)methanone

InChI

InChI=1S/C21H19ClN6O2/c1-14-2-3-16(22)10-18(14)28-20-17(11-25-28)19(23-13-24-20)26-5-7-27(8-6-26)21(29)15-4-9-30-12-15/h2-4,9-13H,5-8H2,1H3

InChI Key

UEROSJXAMUDYEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=COC=C5

Origin of Product

United States

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